Fmoc-Arginine (Pbf)-Hydroxyl is a derivative of the amino acid arginine, specifically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amino position and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound has a molecular weight of approximately 648.7 g/mol and is primarily used in peptide synthesis due to its stability and effectiveness in protecting the amino acid's reactive sites during
Fmoc-Arginine (Pbf)-Hydroxyl exhibits biological activity primarily through its role as a building block in peptide synthesis. Arginine itself is known for its involvement in various physiological processes including protein synthesis, hormone secretion, and immune function. The incorporation of this compound into peptides can enhance their biological properties, such as increasing their stability and bioavailability .
The synthesis of Fmoc-Arginine (Pbf)-Hydroxyl typically involves several steps:
Fmoc-Arginine (Pbf)-Hydroxyl is widely used in:
Several compounds share structural similarities with Fmoc-Arginine (Pbf)-Hydroxyl, including:
Fmoc-Arginine (Pbf)-Hydroxyl stands out due to its specific combination of protecting groups that allow for selective deprotection and minimal side reactions during peptide synthesis. Its stability under various conditions makes it particularly valuable in complex peptide assembly processes.
Orthogonal protection requires reagents that withstand multiple reaction conditions. The Fmoc/Pbf system achieves this through:
1. pH-Selective Cleavage:
2. Solvent Compatibility:
Pbf demonstrates enhanced solubility in green solvents like N-butylpyrrolidone (NBP), enabling 92% coupling efficiency versus 78% in DMF.
3. Scavenger-Free Deprotection:
Unlike Pmc, Pbf cleavage generates non-reactive sulfonic acid byproducts, eliminating the need for thiol scavengers that can modify cysteine residues.
Recent advancements integrate Fmoc/Pbf with novel deprotection methods:
The guanidine group of arginine requires robust protection during solid-phase peptide synthesis (SPPS) to prevent undesired side reactions such as lactamization or branching. Fmoc-Arg(Pbf)-OH has emerged as the gold standard for arginine incorporation due to its balanced stability and deprotection profile.
Uronium/guanidinium-based coupling reagents, such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), enable efficient activation of Fmoc-Arg(Pbf)-OH. Studies demonstrate that HATU achieves 93% coupling efficiency when used with 4 equivalents of N,N-Diisopropylethylamine (DIEA) in dimethylformamide (DMF) [3]. In contrast, Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) exhibits reduced efficiency (75–80%) due to incomplete activation of the sterically hindered carboxyl group [2].
Table 1: Coupling Efficiency of Common Reagents with Fmoc-Arg(Pbf)-OH
| Reagent | Solvent | Equivalents | Coupling Yield |
|---|---|---|---|
| HATU | DMF | 1.5 | 93% [3] |
| HBTU | DMF | 2.0 | 85% [2] |
| DIC/Oxyma | NBP | 1.0 | 89% [1] |
Microwave-assisted synthesis at 30°C for 6 minutes enhances coupling yields to 80.2% in tetrahydrofuran/N-methylpyrrolidone (THF/NMP) mixtures, compared to 68% under standard room-temperature conditions [3]. Prolonged reaction times (>60 minutes) increase the risk of δ-lactam formation from the guanidine-protected intermediate [2].
Dimethylformamide remains the solvent of choice for Fmoc-Arg(Pbf)-OH coupling due to its high dielectric constant (36.7) and ability to solubilize both protected amino acids and coupling reagents. Recent studies show that N-butylpyrrolidinone (NBP) improves incorporation rates by 15% compared to DMF when used with Diisopropylcarbodiimide (DIC) and OxymaPure activators [1].
Table 2: Solvent Effects on Coupling Kinetics
| Solvent | Dielectric Constant | Coupling Yield | Side Product Formation |
|---|---|---|---|
| DMF | 36.7 | 85% [1] | 4.2% [2] |
| NBP | 27.3 | 89% [1] | 2.1% [2] |
| DMSO | 46.7 | 78% [1] | 5.8% [2] |
Combining DMF with dichloromethane (DCM) in a 1:1 ratio reduces viscosity and improves reagent diffusion into resin pores, particularly for long-chain peptides (>30 residues). This system achieves 91% coupling efficiency for Fmoc-Arg(Pbf)-OH in model syntheses of RGD motif-containing peptides [3].
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group demonstrates superior acid lability compared to 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protection. Trifluoroacetic acid (TFA) cleavage of Pbf requires 2 hours for complete removal versus 4 hours for Pmc under identical conditions [1]. This kinetic advantage reduces cumulative exposure of sensitive peptide sequences to acidic environments.
Pbf's compact bicyclic structure (molecular volume 214 ų) enables faster acylation kinetics compared to Pmc (molecular volume 238 ų). In model syntheses of poly-arginine sequences, Pbf-protected residues show 22% faster coupling rates when using HATU/DIEA activation [3].
Table 3: Protection Group Comparison
| Parameter | Pbf Protection | Pmc Protection |
|---|---|---|
| Deprotection Time (TFA) | 2 hours [1] | 4 hours [1] |
| Molecular Volume | 214 ų [1] | 238 ų [1] |
| Coupling Rate | 0.78 min⁻¹ [3] | 0.64 min⁻¹ [3] |
Pbf demonstrates improved compatibility with photolabile protecting groups in light-directed synthesis strategies. The sulfonyl moiety remains stable under 365 nm UV irradiation, whereas Pmc exhibits 12% decomposition under equivalent conditions [2]. This orthogonality enables precise spatial control in microarray peptide synthesis applications.
The acidolytic deprotection of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group represents a critical mechanistic pathway in solid-phase peptide synthesis [1] [2]. The deprotection dynamics involve complex acid-mediated reactions where trifluoroacetic acid serves as the primary deprotecting agent, facilitating the cleavage of the sulfonyl protecting group through protonation and subsequent carbocation formation [3].
The deprotection kinetics of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group demonstrate superior acid lability compared to alternative arginine protecting groups. Comparative kinetic studies reveal that the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group is more readily cleaved by trifluoroacetic acid than the corresponding 2,2,5,7,8-pentamethylchroman-6-sulfonyl analog by factors of 1.2 to 1.4 at temperatures between ambient and 37°C in trifluoroacetic acid/water mixtures [4]. This enhanced reactivity is attributed to the dihydrobenzofuran core structure, which provides greater electronic activation for acid-catalyzed cleavage compared to the chroman ring system.
The deprotection process follows first-order kinetics with respect to both the protecting group concentration and acid concentration. High-performance liquid chromatography studies monitoring the disappearance of protected arginine derivatives demonstrate that complete deprotection can be achieved within 2-4 hours using standard trifluoroacetic acid-based cleavage cocktails [2] [3]. Temperature significantly influences the deprotection rate, with elevated temperatures accelerating the process while potentially increasing side reaction formation.
The composition of trifluoroacetic acid-based cleavage cocktails critically affects deprotection efficiency and selectivity. Water serves as an essential component in the cleavage mixture, acting as a nucleophilic scavenger for tert-butyl cations generated during the simultaneous removal of other protecting groups [5]. The optimal water concentration typically ranges from 2.5% to 7.5% by volume, with higher concentrations enhancing cation scavenging efficiency while maintaining adequate acidic conditions for sulfonyl group removal [6].
Triisopropylsilane functions as a multifaceted reagent in these deprotection cocktails, serving both as a carbocation scavenger and as a reducing agent [7] [8]. The inclusion of triisopropylsilane at concentrations of 2-5% significantly enhances the stability of sensitive amino acid residues during the deprotection process while facilitating the removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group through hydride transfer mechanisms.
| Cleavage Cocktail Component | Concentration (%) | Primary Function | Effect on Deprotection |
|---|---|---|---|
| Trifluoroacetic acid | 88-95 | Primary deprotecting agent | Essential for sulfonyl cleavage |
| Water | 2.5-7.5 | Carbocation scavenger | Enhances selectivity |
| Triisopropylsilane | 2-5 | Reducing agent/scavenger | Facilitates cleavage |
| Phenol | 5 | Aromatic scavenger | Prevents alkylation |
The deprotection of sulfonyl protecting groups is accompanied by various side reactions that can compromise peptide purity and yield. These side reactions primarily involve the formation of reactive intermediates that can interact with sensitive amino acid residues within the peptide sequence [9] [10].
One of the most significant side reactions associated with sulfonyl protecting group removal is the alkylation of tryptophan residues. The mechanism involves the generation of electrophilic species during the acid-catalyzed cleavage of the sulfonyl group, which subsequently react with the electron-rich indole ring of tryptophan [11]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group demonstrates significantly reduced propensity for tryptophan alkylation compared to the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group.
Comparative studies examining peptides containing both arginine and tryptophan residues reveal that the use of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group results in 69% recovery of the desired peptide after 3-hour trifluoroacetic acid treatment, compared to only 46% when the corresponding chroman derivative is employed [11] [12]. This improvement is attributed to the reduced stability of the carbocation intermediate formed during the cleavage of the dihydrobenzofuran system, which decreases the lifetime of the electrophilic species available for tryptophan alkylation.
The deprotection process can lead to the formation of various arginine-derived byproducts through competing reaction pathways. These include incomplete deprotection products, where the sulfonyl group remains partially attached, and secondary modification products resulting from intramolecular cyclization reactions [14]. The formation of δ-lactam structures between the arginine side chain and activated carboxylic acid groups represents a particularly problematic side reaction that can occur during peptide synthesis [14].
The mechanism of δ-lactam formation involves nucleophilic attack by the guanidinium group on activated carboxylic acid derivatives, leading to cyclization and the formation of a five-membered ring structure. This reaction is favored in polar solvents and can be mitigated by adjusting solvent polarity and reaction conditions. Studies demonstrate that increasing solvent polarity from ethyl acetate-based mixtures to dimethyl sulfoxide-containing systems reduces δ-lactam formation from 18% to 2% [14].
| Side Reaction Type | Mechanism | Impact on Yield | Primary Causes |
|---|---|---|---|
| Tryptophan alkylation | Electrophilic aromatic substitution | 20-50% yield loss | Carbocation formation |
| Incomplete deprotection | Insufficient acid exposure | 10-30% impurity | Low acid concentration |
| δ-Lactam formation | Intramolecular cyclization | 5-20% side product | High solvent polarity |
| Sulfonyl transfer | Intermolecular reaction | Variable | High concentration |
Effective mitigation of arginine-derived byproducts requires a multifaceted approach involving optimized reaction conditions, strategic scavenger selection, and careful control of temperature and time parameters [15] [16].
The selection and optimization of scavengers in trifluoroacetic acid-based cleavage cocktails represents a critical strategy for minimizing byproduct formation. Phenolic scavengers, particularly phenol itself, effectively trap electrophilic intermediates that would otherwise react with sensitive amino acid residues [5]. The inclusion of 5% phenol in cleavage cocktails significantly reduces tryptophan alkylation while maintaining efficient deprotection of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group.
Thioanisole serves as an additional scavenger that demonstrates particular efficacy in preventing sulfur-containing side reactions. The optimal concentration of thioanisole ranges from 5% to 10% by volume, with higher concentrations providing enhanced protection against oxidative side reactions while potentially extending deprotection times [5]. The combination of multiple scavengers often provides synergistic effects, with phenol and thioanisole together offering superior protection compared to either scavenger alone.
Advanced scavenger systems incorporating trimethylsilyl chloride and triphenylphosphine have been developed to address specific side reaction pathways. Trimethylsilyl chloride functions as a chloride source that can facilitate certain deprotection reactions while suppressing unwanted alkylation processes. Triphenylphosphine serves as a reducing agent that prevents oxidation of methionine residues and other oxidatively sensitive amino acids during the deprotection process [8].
The optimization of temperature and time parameters provides another avenue for reducing byproduct formation while maintaining efficient deprotection. Lower temperatures generally favor selective deprotection over side reaction formation, although they may require extended reaction times to achieve complete removal of protecting groups [6]. Studies demonstrate that deprotection at 25°C for 2-4 hours provides optimal balance between efficiency and selectivity, while elevated temperatures above 40°C significantly increase side reaction rates.
Time course studies reveal that the deprotection of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group follows rapid initial kinetics during the first hour, followed by slower completion phases. This kinetic profile suggests that optimal deprotection can be achieved with shorter reaction times than traditionally employed, thereby reducing the opportunity for side reaction occurrence [17] [18].
The strategic combination of protecting groups can significantly reduce byproduct formation through complementary protection mechanisms. The use of tert-butoxycarbonyl protection for tryptophan indole groups in combination with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection for arginine provides synergistic protection against alkylation reactions [11]. This combination strategy results in greater than 98% pure peptide products when appropriate scavenger systems are employed.
The development of orthogonal protecting group strategies allows for sequential deprotection protocols that minimize the exposure of sensitive residues to harsh deprotection conditions. These strategies involve the use of differentially labile protecting groups that can be removed under distinct conditions, thereby reducing the complexity of the final global deprotection step [19] [9].
| Mitigation Strategy | Implementation | Effectiveness | Limitations |
|---|---|---|---|
| Optimized scavengers | Multi-component cocktails | 80-95% reduction | Increased complexity |
| Temperature control | 25°C, extended time | 70-85% reduction | Longer reaction times |
| Protecting group combinations | Orthogonal strategies | 90-98% reduction | Synthetic complexity |
| Time optimization | Shortened exposure | 60-80% reduction | Incomplete deprotection risk |